![molecular formula C10H9N3O B2878738 4-(Prop-2-en-1-yloxy)pyrido[2,3-d]pyrimidine CAS No. 2167902-76-1](/img/structure/B2878738.png)
4-(Prop-2-en-1-yloxy)pyrido[2,3-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-(Prop-2-en-1-yloxy)pyrido[2,3-d]pyrimidine” is a compound that belongs to the class of pyridopyrimidines . Pyridopyrimidines are of great interest due to their biological potential. They are present in relevant drugs and have been studied in the development of new therapies .
Synthesis Analysis
The synthesis of pyridopyrimidines involves various synthetic protocols . For instance, a series of new SOS1 inhibitors with the pyrido[2,3-d]pyrimidin-7-one scaffold were designed and synthesized . Another study reported the construction of another pyrimidine ring on the pyridine nucleus of a compound .Molecular Structure Analysis
Depending on where the nitrogen atom is located in pyridine, there can be four possible skeletons for the heterocyclic combination of pyrimidine and pyridine rings . The structure of the prepared compounds was confirmed through elemental analysis and spectral investigation .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pyridopyrimidines are complex and involve multiple steps . For example, the reaction with phenyl iso(thio)cyanate or with formic acid can yield different compounds .Scientific Research Applications
Antioxidant and Anticancer Agents
Pyrido[2,3-d]pyrimidines, including “4-(Prop-2-en-1-yloxy)pyrido[2,3-d]pyrimidine”, have been studied for their potential as antioxidant and anticancer agents . The compounds were evaluated for their antioxidant (DPPH assay), anti-lipid peroxidation (AAPH), anti-LOX activities and ability to interact with glutathione . The compounds do not interact significantly with DPPH but strongly inhibit lipid peroxidation .
Inhibitors of Protoporphyrinogen Oxidase (PPO)
Some novel pyrido pyrimidine-2,4-dione–benzoxazinone hybrids, which could potentially include “4-(Prop-2-en-1-yloxy)pyrido[2,3-d]pyrimidine”, were designed and synthesized as potential inhibitors of protoporphyrinogen oxidase (PPO, EC 1.3.3.4) . Several compounds with improved tobacco PPO (mtPPO)-inhibiting and promising herbicidal activities were found .
Therapeutic Potential
The pyridopyrimidine moiety, which includes “4-(Prop-2-en-1-yloxy)pyrido[2,3-d]pyrimidine”, is present in relevant drugs and has been studied in the development of new therapies . This is evidenced by numerous publications, studies, and clinical trials .
Interaction with Enzymes
Based on pharmacological and molecular docking data, the presence of a pyrano pyrimidine 2,4 dione scaffold, which could potentially include “4-(Prop-2-en-1-yloxy)pyrido[2,3-d]pyrimidine”, is important for interactions with the amino acids present in the NI site of the enzyme . The addition of a fused heterocycle resulted in extra interactions with the enzyme and greatly enhanced the activity .
Mechanism of Action
Target of Action
The primary target of 4-(Prop-2-en-1-yloxy)pyrido[2,3-d]pyrimidine is PIM-1 kinase . PIM-1 kinase is highly expressed in many different types of cancer and has an impact on carcinogenesis, cell cycle progression, cell proliferation, cell death, and cell migration . Therefore, it is a promising target for the development of new cancer drugs .
Mode of Action
4-(Prop-2-en-1-yloxy)pyrido[2,3-d]pyrimidine interacts with its target, PIM-1 kinase, by inhibiting its activity . This inhibition leads to a decrease in cell proliferation and an increase in cell apoptosis . The compound has been shown to have potent PIM-1 kinase inhibition with IC50 values of 11.4 and 17.2 nM .
Biochemical Pathways
The inhibition of PIM-1 kinase by 4-(Prop-2-en-1-yloxy)pyrido[2,3-d]pyrimidine affects various biochemical pathways. These include pathways related to cell growth, differentiation, migration, and metabolism . The compound’s action on these pathways leads to downstream effects such as decreased cell proliferation and increased cell apoptosis .
Pharmacokinetics
It is noted that the compound’s degree of lipophilicity, ie, its affinity for a lipid environment, allows it to diffuse easily into cells . This property could potentially impact the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and its bioavailability.
Result of Action
The result of 4-(Prop-2-en-1-yloxy)pyrido[2,3-d]pyrimidine’s action is a significant increase in apoptosis in cancer cells . For example, it has been shown to increase cell apoptosis by 58.29-fold in MCF-7 cells . Additionally, it has been shown to arrest the cell cycle at the G1 phase .
Future Directions
Pyridopyrimidines, including “4-(Prop-2-en-1-yloxy)pyrido[2,3-d]pyrimidine”, have shown promise in various therapeutic areas . Future research could focus on optimizing these compounds for better efficacy and safety. For instance, one study suggested that a certain compound can serve as a new starting point for the future development of small-molecule antitumor immunomodulators targeting the PD-1/PD-L1 axis .
properties
IUPAC Name |
4-prop-2-enoxypyrido[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c1-2-6-14-10-8-4-3-5-11-9(8)12-7-13-10/h2-5,7H,1,6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATNFYXBOKVBKIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=NC=NC2=C1C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Prop-2-en-1-yloxy)pyrido[2,3-d]pyrimidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

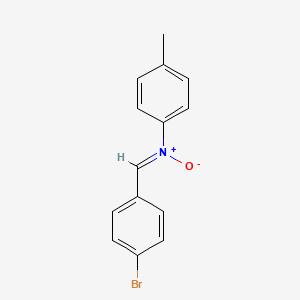
![2-[5-(4-fluoroanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-(4-methylphenyl)acetamide](/img/structure/B2878657.png)
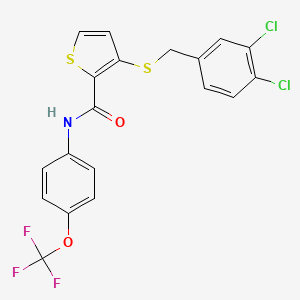
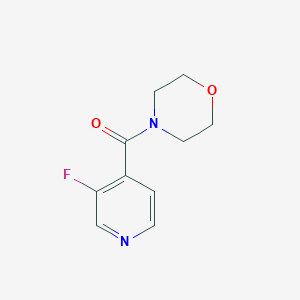
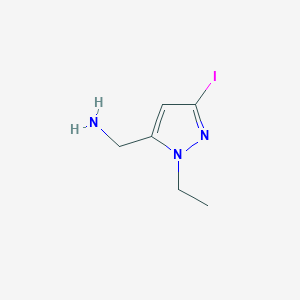
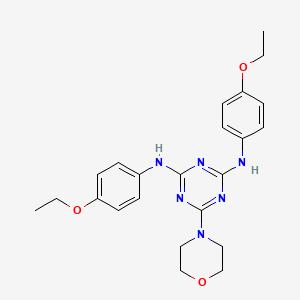
![6-(4-fluorophenyl)-N-(2-methoxy-5-methylphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2878665.png)
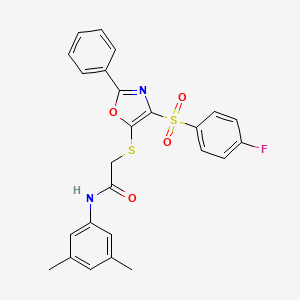
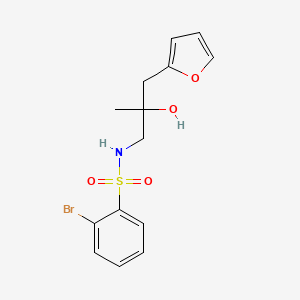
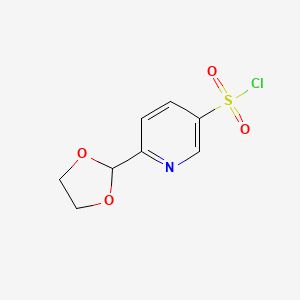
![2-[2-(pyrrolidin-1-yl)ethyl]-2H,3H,5H,7H,8H-pyrano[4,3-c]pyridazin-3-one](/img/structure/B2878669.png)
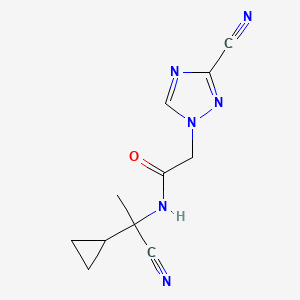
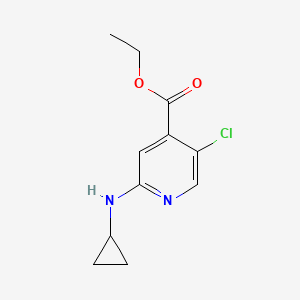
![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)benzofuran-3(2H)-one](/img/structure/B2878677.png)